Sulbenicillin sodium

Übersicht

Beschreibung

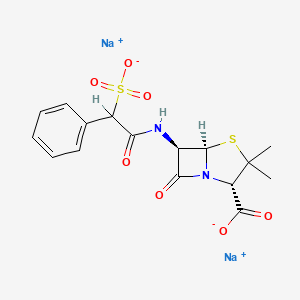

Sulbenicillin-Natrium ist ein halbsynthetisches Penicillin-Derivat mit der chemischen Formel C16H16N2Na2O7S2. Es ist ein weißes oder hellgelbes kristallines Pulver, das geruchlos ist und einen leicht salzigen Geschmack hat. Diese Verbindung ist bekannt für ihre breite antibakterielle Aktivität, insbesondere gegen gramnegative Bakterien .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Sulbenicillin-Natrium umfasst mehrere wichtige Schritte:

Sulfonierung: Der Prozess beginnt mit der Sulfonierung von Phenylessigsäure zur Herstellung von Sulfophenylessigsäure.

Hydrolyse: Die Sulfophenylessigsäure wird dann hydrolysiert, um die entsprechende Sulfonsäure zu erhalten.

Kristallisation: Die Sulfonsäure wird kristallisiert, um die Verbindung zu reinigen.

Ionenaustausch: Die gereinigte Sulfonsäure wird einem Ionenaustausch unterzogen, um das Natriumsalz zu bilden.

Acylierung: Schließlich wird das Natriumsalz acyliert, um Sulbenicillin-Natrium zu produzieren.

Industrielle Produktionsverfahren

Die industrielle Produktion von Sulbenicillin-Natrium folgt ähnlichen Schritten, jedoch in größerem Maßstab. Der Prozess wird optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten, wobei die Reaktionsbedingungen wie Temperatur, pH-Wert und Reaktionszeit sorgfältig kontrolliert werden .

Chemische Reaktionsanalyse

Arten von Reaktionen

Sulbenicillin-Natrium durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone produzieren, während die Reduktion Alkohole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Sulbenicillin-Natrium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Synthesesprozessen verwendet.

Biologie: Es wird verwendet, um die Synthese der bakteriellen Zellwand und die Mechanismen der Antibiotikaresistenz zu untersuchen.

Medizin: Es wird als Antibiotikum zur Behandlung von Infektionen verwendet, die durch gramnegative Bakterien verursacht werden.

Industrie: Es wird bei der Herstellung von Pharmazeutika und anderen chemischen Produkten verwendet.

Analyse Chemischer Reaktionen

Types of Reactions

Sulbenicillin Sodium undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Sulbenicillin sodium is a semisynthetic penicillin antibiotic with a broad spectrum of antibacterial activity . It is effective against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa .

Scientific Research Applications

Spectrum of Activity

- This compound's spectrum of activity includes Gram-positive and Gram-negative bacteria, which makes it useful against Pseudomonas aeruginosa . Sulbenicillin's mechanism of action affects the peptidoglycan layer, which is vital for bacterial cell wall synthesis . It acts by binding to penicillin-binding proteins on the bacterial cell membrane, which inhibits the cross-linking of peptidoglycans, leading to cell wall breakage and bacterial cell death .

Eukaryotic Cell Culture Applications

- This compound has been tested in vitro for its cytotoxicity using the MTT assay on cultured porcine corneal endothelial cells . According to Wang et al. (1996), this compound was not cytotoxic at its original 10-fold intracameral injection dose and only showed toxicity at a 100-fold intracameral injection dose . The in vitro method was quick, convenient, economical, and allowed for side-by-side comparison of large numbers of toxic compounds .

Clinical Applications and Research

- This compound has been used to treat acute bronchopulmonary infections in elderly patients . A study involving thirty elderly patients with these infections were treated with intravenous sodium sulbenicillin at a dose of 4-6 g/day for up to 20 days .

- Research indicates that this compound is effective in hospital settings, particularly where multi-drug-resistant organisms are prevalent .

- Sulbenicillin can be combined with other therapies to fight bacterial diseases because of its broad-spectrum activity .

Impact of Topical Administration

- Research suggests that topical antibiotic administration may suppress the earlier onset of bleb-related infections following glaucoma surgery . A study showed that the median duration from surgery to infection was 6.4 years for eyes treated with antibiotics, versus 3.9 years for those without antibiotics . In contrast, topical steroid administration beyond the immediate postoperative period may affect severe and earlier onset bleb-related infections .

Preparation Method of this compound

- A method for preparing this compound involves several steps, including condensing sulfophenylacetic acid and acyl chloride to generate mixed anhydride, condensing the mixed anhydride and protected 6-APA under anhydrous conditions, deprotecting to obtain sulbenicillin acid, reacting the obtained sulbenicillin acid with sodium isooctoate to obtain a salt, and crystallizing to obtain this compound with a purity above 99.2% . The advantages of this method include simple operation, mild conditions, high yield, and low cost, making it suitable for industrial production with reduced waste and environmental pollution .

Wirkmechanismus

Sulbenicillin-Natrium entfaltet seine antibakterielle Wirkung durch Hemmung der bakteriellen Zellwandsynthese. Es bindet an Penicillin-bindende Proteine (PBPs) auf der bakteriellen Zellmembran und verhindert die Vernetzung von Peptidoglykanketten. Dies führt zur Schwächung der Zellwand und letztendlich zur Zelllyse und zum Tod .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ampicillin: Ein weiteres Penicillin-Derivat mit einem ähnlichen Wirkmechanismus, aber einem anderen Wirkungsspektrum.

Carbenicillin: Ein Penicillin-Derivat mit erhöhter Aktivität gegen Pseudomonas aeruginosa.

Ticarcillin: Ein Penicillin-Derivat mit einem breiteren Wirkungsspektrum im Vergleich zu Sulbenicillin-Natrium.

Einzigartigkeit

Sulbenicillin-Natrium ist einzigartig in seiner verstärkten Aktivität gegen gramnegative Bakterien, insbesondere Pseudomonas aeruginosa. Seine Kombination mit anderen Antibiotika wie Dibekacin verstärkt seine antibakterielle Wirksamkeit weiter .

Eigenschaften

CAS-Nummer |

28002-18-8 |

|---|---|

Molekularformel |

C16H18N2NaO7S2 |

Molekulargewicht |

437.4 g/mol |

IUPAC-Name |

disodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfonatoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H18N2O7S2.Na/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8;/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25);/t9-,10?,11+,14-;/m1./s1 |

InChI-Schlüssel |

DGMOWYXFFHYUJF-MTAVSQAGSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |

Isomerische SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C.[Na] |

Kanonische SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C.[Na] |

Aussehen |

Solid powder |

Key on ui other cas no. |

28002-18-8 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

alpha-Sulfobenzylpenicillin, Disodium Disodium alpha Sulfobenzylpenicillin Disodium alpha-Sulfobenzylpenicillin I.M., Kedacillin Kedacillin I.M. Sulbenicillin Sulfobenzylpenicillin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.